molecular formula C15H18N4OS2 B1430427 5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine CAS No. 1461714-66-8

5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine

Cat. No.: B1430427
CAS No.: 1461714-66-8
M. Wt: 334.5 g/mol
InChI Key: SIEIMEFYCZOMNH-UHFFFAOYSA-N
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Description

5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is a synthetic organic compound featuring a distinctive bis-thiazolopyridine structure. This compound is primarily investigated in chemical biology and medicinal chemistry research for its properties as a kinase inhibitor. Its molecular scaffold is designed to interact with the ATP-binding sites of various protein kinases, making it a valuable tool for probing kinase function and signaling pathways (Source) . Researchers utilize this compound to study cellular processes such as proliferation, differentiation, and apoptosis. The specific symmetrical dimeric structure, comprising two 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine units linked by a carbonyl group, is engineered to enhance binding affinity and selectivity. It is offered For Research Use Only and is intended for in vitro studies to facilitate the development of novel therapeutic strategies and the understanding of complex kinase-driven diseases.

Properties

IUPAC Name

bis(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS2/c1-18-5-3-9-11(7-18)21-14(16-9)13(20)15-17-10-4-6-19(2)8-12(10)22-15/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEIMEFYCZOMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)C3=NC4=C(S3)CN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461714-66-8
Record name 5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Target of Action

. . Therefore, the primary target of this compound is likely to be Factor Xa , a key enzyme in the coagulation cascade that plays a crucial role in blood clotting.

Biochemical Analysis

Biochemical Properties

5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with these enzymes suggests that the compound may influence metabolic pathways and the detoxification processes in cells. Additionally, the compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with other biomolecules, further influencing its biochemical activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. It also influences gene expression by modulating transcription factors and other regulatory proteins. Furthermore, the compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production of ATP and other metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, either inhibiting or activating their activity. For instance, the compound can inhibit the activity of certain kinases by competing with ATP for binding sites, thereby preventing phosphorylation events essential for signal transduction. Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins and altering chromatin structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as the upregulation of detoxifying enzymes and alterations in metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm. At higher doses, the compound can induce toxic effects, including liver damage and oxidative stress. These adverse effects are likely due to the compound’s interaction with critical cellular components and the generation of reactive oxygen species.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic reactions facilitate the compound’s excretion from the body. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes in glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects. The distribution pattern of the compound is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments. It is predominantly found in the cytoplasm and the nucleus, where it interacts with various biomolecules. The compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of nuclear localization signals allows the compound to enter the nucleus and modulate gene expression.

Biological Activity

The compound 5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is a complex heterocyclic structure belonging to the thiazolo-pyridine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on available research findings.

Structural Characteristics

The molecular formula for this compound is C15H18N4OS2C_{15}H_{18}N_{4}O_{S_{2}}. Its unique structure includes two thiazolo[5,4-c]pyridine moieties linked by a carbonyl group. The presence of sulfur and nitrogen atoms in the structure enhances its biological interactions.

Biological Activity Overview

The biological activities of thiazolo-pyridine derivatives have been extensively studied. Notable activities include:

  • Anticancer Properties : Compounds with thiazolo-pyridine frameworks have shown significant cytotoxicity against various cancer cell lines.
  • Antimicrobial Activity : Some derivatives exhibit promising antibacterial and antifungal effects.
  • Enzyme Inhibition : These compounds often act as enzyme inhibitors that can modulate various biochemical pathways.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of related thiazolo-pyridine derivatives. For instance:

  • In vitro Studies : Compounds similar to this compound were tested against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). IC50 values ranged from 6.90 to 51.46 μM compared to doxorubicin's range of 11.26 to 23.47 μM .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
DoxorubicinMCF-719.35
Thiazolo-Pyridine DerivativeMCF-714.34
Thiazolo-Pyridine DerivativeHCT-1166.90
Thiazolo-Pyridine DerivativeA54915.43

Antimicrobial Activity

Research indicates that certain thiazolo-pyridines possess antimicrobial properties by inhibiting microbial enzymes essential for their survival. This suggests potential applications in treating infections caused by resistant strains.

Mechanistic Insights

The mechanism of action for these compounds often involves:

  • Enzyme Interaction : Binding to specific enzymes involved in cell proliferation and metabolism.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through various signaling pathways.

Case Studies

A notable study evaluated a series of thiazolopyridazine derivatives synthesized via high-pressure cyclocondensation reactions. The results indicated that these compounds exhibited potent cytotoxicity against multiple cancer cell lines and highlighted the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural analogs have shown promise in the development of drugs targeting various diseases.

  • Anticancer Activity : Research indicates that derivatives of thiazolo-pyridine compounds exhibit cytotoxic effects against several cancer cell lines. Studies have demonstrated that modifications to the thiazole ring can enhance potency against specific cancer types .
  • Antimicrobial Properties : Thiazolo-pyridine derivatives have been evaluated for their antimicrobial activity. Some studies report effective inhibition against bacteria and fungi, suggesting a potential role in developing new antibiotics .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes:

  • Factor X Inhibition : Certain derivatives have been shown to inhibit activated blood coagulation factor X, which is significant in anticoagulant therapy. This application is critical for developing treatments for thrombotic disorders .

Neuropharmacology

Research has suggested that compounds with similar structures may influence neurotransmitter systems:

  • Cognitive Enhancement : Preliminary studies indicate that thiazolo-pyridines could enhance cognitive functions by modulating cholinergic and serotonergic pathways. This opens avenues for exploring their use in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of a series of thiazolo-pyridine derivatives. The results showed that specific modifications led to increased apoptosis in breast cancer cells through the activation of caspase pathways. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Antibiotics, researchers tested several thiazolo-pyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new antimicrobial agents .

Data Tables

Application AreaCompound ActivityReference
AnticancerInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
AntimicrobialEffective against Staphylococcus aureusAntibiotics
Enzyme InhibitionInhibits activated factor XPatent US8058440B2
NeuropharmacologyEnhances cognitive functionsNeuropharmacology Journal

Comparison with Similar Compounds

Thiazolo[3,2-a]pyridine Derivatives

  • Example: 5-Amino-3-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile (Scheme 90 in ).
  • Key Differences: Ring Fusion: Thiazolo[3,2-a]pyridine vs. thiazolo[5,4-c]pyridine. The fusion position alters electron distribution and steric effects. Substituents: The compared compound has a cyano group and an amino-oxo moiety, whereas the target compound features methyl groups and a carbonyl bridge. Synthesis: Synthesized via reaction of pyrazol-4-ylmethylene malononitrile with thiazol-4(5H)-one derivatives, contrasting with the target’s likely carbonyl-bridged condensation.

Thiazolo[5,4-b]pyridine Derivatives

  • Example : Thiazolo[5,4-b]pyridine-2-thione (97 in ).
  • Key Differences: Substituents: The thione group in 97 enables tautomerism (thione ↔ thiol) in neutral media, absent in the target compound’s stable carbonyl bridge. Synthesis: Prepared via condensation of 3-amino-2-chloropyridine with carbon disulfide, differing from the target’s methyl-substituted, bis-ring system.

Functional and Physicochemical Properties

Property Target Compound Thiazolo[3,2-a]pyridine () Thiazolo[5,4-b]pyridine ()
Ring Fusion 5,4-c (both rings) 3,2-a 5,4-b
Key Functional Groups Methyl (C5), carbonyl bridge Cyano (C6), amino-oxo (C3, C5) Thione (C2)
Tautomerism None Not observed Prominent (thione ↔ thiol)
Synthetic Route Likely multi-step condensation (inferred) One-step malononitrile-thiazolone reaction Carbon disulfide-amine condensation
Potential Applications Kinase inhibition, materials science Anticancer agents (cyano/amino-oxo motifs) Ligand design (tautomer-dependent reactivity)

Research Findings and Implications

Electronic Effects: The carbonyl bridge in the target compound may enhance electron-withdrawing properties compared to thione or cyano-substituted analogs, influencing binding affinity in biological targets.

Thermodynamic Stability : The absence of tautomerism (vs. thione derivatives) suggests greater stability in physiological conditions, advantageous for drug development.

Q & A

Q. Methodological Recommendations :

  • Use continuous flow chemistry to enhance reproducibility and purity, as demonstrated for analogous thiazolo[5,4-b]pyridine systems .
  • Optimize temperature (e.g., reflux in acetic acid for cyclization) and stoichiometry of coupling reagents (e.g., carbodiimides for amide bond formation) .
  • Employ automated monitoring (e.g., in-line IR or HPLC) to track reaction progress and minimize byproducts .

How can computational methods aid in predicting the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus
The compound’s fused thiazole-pyridine rings exhibit unique electronic environments. Computational approaches include:

  • Density Functional Theory (DFT) : To map electron density at reactive sites (e.g., carbonyl carbon vs. thiazole sulfur).
  • Reaction Path Search Algorithms : Identifying low-energy pathways for substitution reactions, as applied in ICReDD’s reaction design framework .

Q. Methodological Recommendations :

  • Combine quantum chemical calculations (e.g., Gaussian or ORCA) with experimental validation using model reactions (e.g., halogenation or alkylation).
  • Use molecular docking to predict interactions with biological targets, leveraging structural analogs like 5-methyl-7-phenyl-thiazolo[4,5-b]pyridin-2-ones .

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic Research Focus

  • NMR : 1^1H and 13^13C NMR to confirm methyl group positions and ring fusion. For example, methyl protons in thiazolo[5,4-c]pyridine systems typically resonate at δ 2.40 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C14_{14}H14_{14}N4_4O2_2S2_2) and isotopic patterns.
  • IR Spectroscopy : Detect carbonyl stretching (~1650–1700 cm1^{-1}) and thiazole ring vibrations .

Q. Methodological Recommendations :

  • Compare experimental data with computed spectra (e.g., using ACD/Labs or ChemDraw).
  • Use X-ray crystallography for unambiguous confirmation, as demonstrated for structurally related thiadiazolo-pyrimidines .

How can researchers resolve contradictions in biological activity data for this compound across different assays?

Advanced Research Focus
Discrepancies may arise due to:

  • Assay-Specific Conditions : Variability in pH, solvent, or cell lines.
  • Metabolic Stability : Rapid degradation in certain media.

Q. Methodological Recommendations :

  • Conduct stability studies (e.g., HPLC monitoring under physiological conditions) to assess degradation pathways .
  • Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity).
  • Apply statistical tools (e.g., principal component analysis) to identify outliers or confounding variables .

What strategies are recommended for modifying the compound to enhance its bioavailability while retaining bioactivity?

Q. Advanced Research Focus

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the carbonyl position.
  • Solubility Enhancement : Replace methyl groups with polar substituents (e.g., hydroxyl or amine) without disrupting ring conjugation.

Q. Methodological Recommendations :

  • Use molecular dynamics simulations to predict logP and solubility changes.
  • Synthesize derivatives via Suzuki-Miyaura coupling, as shown for methyl-substituted thiazolo[4,5-b]pyridines .

How does the compound’s thiazole ring stability compare under oxidative vs. reductive conditions?

Q. Basic Research Focus

  • Oxidative Conditions : Thiazole sulfur may oxidize to sulfoxide or sulfone, altering electronic properties.
  • Reductive Conditions : Potential hydrogenation of the pyridine ring, affecting aromaticity.

Q. Methodological Recommendations :

  • Monitor reactions using TLC or LC-MS under controlled O2_2/H2_2 atmospheres.
  • Compare with stability data for 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives .

What industrial-scale purification techniques are suitable for this compound?

Q. Advanced Research Focus

  • Chromatography : Simulated moving bed (SMB) chromatography for high-throughput separation.
  • Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane gradients) to improve yield and purity .

Q. Methodological Recommendations :

  • Apply process analytical technology (PAT) for real-time monitoring during scale-up .

How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

Q. Advanced Research Focus

  • Kinetic Assays : Measure IC50_{50} values under varying substrate concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.

Q. Methodological Recommendations :

  • Use structural analogs (e.g., 5-methyl-7-phenyl-thiazolo[4,5-b]pyridin-2-ones) as positive controls .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine

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